2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is an organic compound with a complex structure It is characterized by the presence of two oxazole rings attached to a central phenylene group, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4-methyl-1,2-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and their subsequent reaction to form the final product. The process may also include purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-methylenebis(6-(1,1-dimethylethyl)-4-methyl-phenol): A compound with a similar phenylene structure but different substituents.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with a similar core structure but different functional groups.
Uniqueness
2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its specific combination of oxazole rings and methyl-substituted phenylene group
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-7-12(14-18-16(2,3)9-20-14)13(8-11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3 |
InChI Key |
MSYTXJHGQKDFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(CO2)(C)C)C3=NC(CO3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.